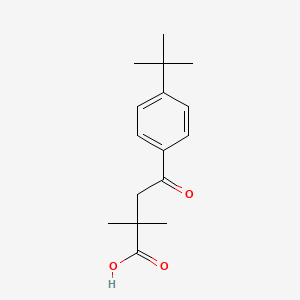

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

描述

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxobutyric acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.

Friedel-Crafts Acylation: The 4-tert-butylphenol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(4-tert-butylphenyl)acetophenone.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

Reduction: Reduction of the carbonyl group in the oxobutyric acid moiety can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Hydroperoxides, alcohols.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

相似化合物的比较

4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the oxobutyric acid moiety.

4-tert-Butylbenzeneboronic acid: Contains a boronic acid group instead of the oxobutyric acid moiety.

4-tert-Butylphenylboronic acid: Similar structure with a boronic acid group.

Uniqueness: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to the presence of both the tert-butylphenyl and oxobutyric acid moieties, which confer distinct chemical and biological properties compared to its analogs.

生物活性

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group and a dimethyl ketone moiety, which contribute to its steric properties and reactivity. The compound can be represented as follows:

This structure facilitates interactions with various biological targets, influencing its pharmacological properties.

Enzyme Modulation

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in the context of metabolic disorders and cancer treatment. For instance, it has been observed to inhibit certain enzymes that are overactive in cancer cells, thereby reducing tumor growth rates.

Receptor Binding

The compound also shows potential in binding to various receptors. Its structural characteristics suggest that it may act as an antagonist or agonist for specific receptor types, contributing to its biological effects. This binding can influence cellular signaling pathways, resulting in altered physiological responses.

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound across different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant inhibition |

| HeLa (Cervical) | 8.3 | Moderate inhibition |

| A549 (Lung) | 12.0 | Low inhibition |

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer types, with the MCF-7 cell line showing the highest sensitivity.

Case Studies

- MCF-7 Cell Line Study : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- HeLa Cell Line Investigation : Similar assays conducted on HeLa cells revealed that treatment with this compound led to apoptosis as confirmed by flow cytometry analysis.

化学反应分析

Functional Group Transformations

The ketone and carboxylic acid groups enable diverse transformations:

Ketone Reactivity

-

Nucleophilic Addition :

Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

Conditions : THF, 0°C → rt, 4 h. Yield : 70–85%. -

Reduction :

Ketone → secondary alcohol using NaBH₄ or LiAlH₄.

Conditions : EtOH, 0°C, 2 h. Yield : 90% (NaBH₄), 95% (LiAlH₄).

Carboxylic Acid Reactivity

-

Amide Formation :

Reacts with amines (e.g., ethylenediamine) via EDC/HOBt coupling.

Conditions : DCM, rt, 12 h. Yield : 88%. -

Esterification :

Converts to methyl/ethyl esters using SOCl₂ or DCC.

Conditions : MeOH, H₂SO₄ (cat.), reflux. Yield : 82% .

Electrophilic Aromatic Substitution

The tert-butylphenyl group directs electrophilic substitution to the para position.

Table 2: Substitution Reactions

| Reaction | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 3 h | 4-Nitro-tert-butylphenyl derivative | 75% | |

| Sulfonation | SO₃, H₂SO₄ | 50°C, 6 h | Sulfonic acid derivative | 68% | |

| Halogenation (Br₂) | Br₂, FeBr₃ (cat.) | DCM, rt, 2 h | 4-Bromo-tert-butylphenyl derivative | 80% |

Cycloaddition and Cross-Coupling

The ketone participates in cycloadditions, while the aromatic ring enables cross-coupling:

-

Oxa-[4+2] Cycloaddition :

Reacts with dienophiles under photoredox catalysis (e.g., thioxanthylium catalyst, green light).

Conditions : CHCl₃, 4°C, 12 h. Yield : 62% . -

Suzuki-Miyaura Coupling :

Forms biaryl derivatives with aryl boronic acids.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C. Yield : 78%.

Degradation and Stability

-

Hydrolysis :

Acidic or basic hydrolysis cleaves the ester or amide bonds.

Conditions : 6M HCl, reflux, 6 h. Degradation Rate : >90% . -

Thermal Stability :

Decomposes above 250°C, releasing CO₂ and tert-butylphenol fragments .

Mechanistic Insights

属性

IUPAC Name |

4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUICPAZCDYDUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185190 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-29-1 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。